
1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride, also known as QND, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in DNA repair, and its inhibition has been shown to enhance the efficacy of DNA-damaging agents in cancer therapy. QND has been extensively studied for its potential use in cancer treatment, and its synthesis, mechanism of action, and biochemical and physiological effects have been well-characterized.
Wirkmechanismus
1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride acts as a competitive inhibitor of PARP, binding to the enzyme's catalytic domain and preventing it from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that are already under stress due to their high proliferation rates and genomic instability.
Biochemical and physiological effects:
In addition to its effects on DNA repair, 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride has been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels) in cancer cells. 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride has also been shown to enhance the immune response to cancer cells by increasing the expression of tumor-associated antigens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride is its selectivity for PARP, which reduces the risk of off-target effects. However, 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride can be toxic to normal cells at high concentrations, and its effects on DNA repair may also increase the risk of secondary malignancies. In addition, 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride's potency and selectivity may vary depending on the specific PARP isoform being targeted.
Zukünftige Richtungen
Future research on 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride could focus on optimizing its dosing and administration in order to reduce toxicity and increase efficacy. 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride could also be investigated for its potential use in combination with other targeted therapies or immunotherapies. Finally, 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride's effects on DNA repair and secondary malignancies could be further characterized in order to better understand its long-term safety profile.
Synthesemethoden
The synthesis of 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride involves the reaction of quinuclidine with 2,4-dioxo-5-pyrimidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride intermediate is then treated with hydrochloric acid to yield the final product, 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride has been extensively studied for its potential use in cancer therapy. Its ability to inhibit PARP has been shown to enhance the efficacy of DNA-damaging agents such as radiation and chemotherapy. 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride has also been investigated for its potential use in combination with other targeted therapies, such as inhibitors of the protein kinase ATR, which plays a critical role in DNA damage response.
Eigenschaften
IUPAC Name |
1-(1-azabicyclo[2.2.2]octan-3-yl)pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c15-10-3-6-14(11(16)12-10)9-7-13-4-1-8(9)2-5-13;/h3,6,8-9H,1-2,4-5,7H2,(H,12,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMUKHNCLNQBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N3C=CC(=O)NC3=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


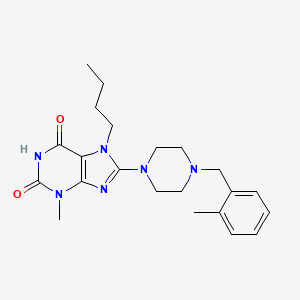
![N-(2-fluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2661169.png)
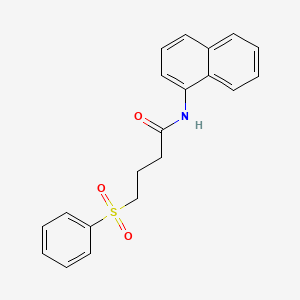

![N-(4-methylbenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2661173.png)
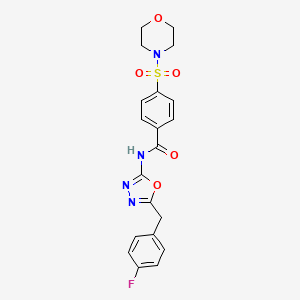
![5-chloro-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2661176.png)
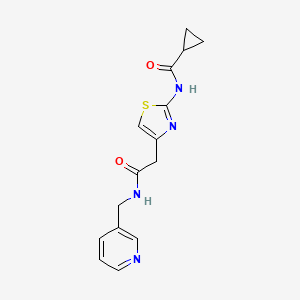
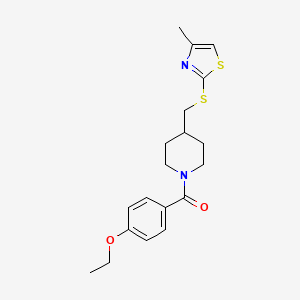
![(2Z)-N-(4-chlorophenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2661181.png)
![N-(4-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2661182.png)

